Cuevaene B
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Overview
Description
Cuevaene B is a natural product found in Streptomyces with data available.
Scientific Research Applications
Antibacterial and Antifungal Properties
Cuevaene B, along with its isomers, has been found to display moderate activity against Gram-positive bacteria such as Bacillus subtilis and modest activity against fungi like Fusarium verticillioides and Rhizoctonia solani. This suggests potential applications in the development of antibacterial and antifungal agents (Deng, Lu, Li, Li, & Shen, 2014).
Biosynthesis Pathway Analysis
Research on Streptomyces sp. LZ35, which produces this compound, has identified the biosynthetic gene cluster responsible for its production. Understanding this pathway is crucial for potential bioengineering applications to enhance production or modify the compound for specific uses (Jiang, Wang, Lu, Ding, Li, & Shen, 2013).
Structural Studies and Synthesis
Efforts in total synthesis and structural reassignment of cuevaene A, closely related to this compound, indicate a broader interest in understanding and potentially synthesizing these compounds for various applications, including pharmacological research (Craven & Taylor, 2012).
Isolation and Characterization
The isolation and characterization of cuevaenes A and B from Streptomyces sp. HKI 0180 highlight the ongoing research in identifying and understanding new natural products with potential applications in medicine and biotechnology (Schlegel, Groth, & Gräfe, 2000).
Properties
Molecular Formula |
C21H24O7 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(2E,4Z,6E)-7-[2-hydroxy-3-(2,4,5-trihydroxyphenyl)cyclohex-2-en-1-yl]-4-methoxy-6-methylhepta-2,4,6-trienoic acid |
InChI |
InChI=1S/C21H24O7/c1-12(9-14(28-2)6-7-20(25)26)8-13-4-3-5-15(21(13)27)16-10-18(23)19(24)11-17(16)22/h6-11,13,22-24,27H,3-5H2,1-2H3,(H,25,26)/b7-6+,12-8+,14-9- |
InChI Key |
WKLFGCOQAHCWHB-PINZUCEXSA-N |
Isomeric SMILES |
C/C(=C\C1CCCC(=C1O)C2=CC(=C(C=C2O)O)O)/C=C(/C=C/C(=O)O)\OC |
Canonical SMILES |
CC(=CC1CCCC(=C1O)C2=CC(=C(C=C2O)O)O)C=C(C=CC(=O)O)OC |
Synonyms |
cuevaene B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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